1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
CAS No.: 57059-62-8
Cat. No.: VC21186164
Molecular Formula: C13H19Cl3N2
Molecular Weight: 309.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57059-62-8 |
|---|---|
| Molecular Formula | C13H19Cl3N2 |
| Molecular Weight | 309.7 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride |
| Standard InChI | InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H |
| Standard InChI Key | JVLRNANYLVRULL-UHFFFAOYSA-N |
| SMILES | C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] |
| Canonical SMILES | C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Composition
The molecular structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride features a six-membered piperazine ring with two nitrogen atoms in positions 1 and 4. The nitrogen at position 1 is bonded to a 3-chlorophenyl group, while the nitrogen at position 4 is connected to a 3-chloropropyl chain. One of the nitrogen atoms is quaternized (positively charged), with a chloride counterion balancing this charge .
Table 1: Basic Molecular Information of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
| Property | Value |
|---|---|
| Molecular Formula | C13H19Cl3N2 |
| Molecular Weight | 309.7 g/mol |
| PubChem CID | 3016761 |
| CAS Registry Number | 52605-52-4 |
| Parent Compound | 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine (CID 101444) |
The compound contains three chlorine atoms in total: one on the phenyl ring at the meta position, one at the terminal position of the propyl chain, and one existing as the chloride counterion .
Chemical Identifiers and Nomenclature
Various chemical identifiers facilitate the unambiguous identification of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride in chemical databases and literature:
Table 2: Chemical Identifiers for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride |
| InChI | InChI=1S/C13H18Cl2N2.ClH/c14-5-2-6-16-7-9-17(10-8-16)13-4-1-3-12(15)11-13;/h1,3-4,11H,2,5-10H2;1H |
| InChIKey | JVLRNANYLVRULL-UHFFFAOYSA-N |
| SMILES | C1CN(CC[NH+]1C2=CC(=CC=C2)Cl)CCCCl.[Cl-] |
The compound is also known by several synonyms, including:
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1-(3-chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride
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1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride
Synthesis and Preparation Methods
Conventional Synthetic Routes
The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride typically involves a multi-step process. Based on the available search results, a general synthetic pathway can be outlined as follows:
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Preparation of 1-(3-chlorophenyl)piperazine hydrochloride by reaction of bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline in the presence of para-toluenesulfonic acid (PTSA) as a catalyst, using xylene as solvent .
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Conversion of the 1-(3-chlorophenyl)piperazine hydrochloride to the free base by treatment with sodium hydroxide .
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Alkylation of the free base with 1-bromo-3-chloropropane in alkaline aqueous acetone to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine .
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Protonation of the 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with hydrogen chloride to form the desired quaternary ammonium salt, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride .
The specific conditions for these steps, as far as can be determined from the search results, include:
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The reaction of bis-(2-chloroethylamine) hydrochloride with 3-chloroaniline is performed at 140-145°C in xylene with PTSA as catalyst
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The alkylation step using 1-bromo-3-chloropropane is carried out at 25-30°C in a mixture of acetone and water with sodium hydroxide
Green Synthesis Approaches
Research has explored more environmentally friendly approaches to synthesize piperazine derivatives similar to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride. One notable approach utilizes sulphamic acid as an efficient catalyst in place of more hazardous acids like H2SO4, H3PO4, or polyphosphoric acid (PPA) .
The use of sulphamic acid offers several advantages:
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Reduced environmental impact compared to conventional strong acids
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Catalyst recovery and reusability for at least four consecutive reactions
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Shorter reaction times with excellent yields
While this green approach is primarily documented for the synthesis of more complex derivatives that use 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine as an intermediate, the principles could potentially be applied to the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride itself.
Applications and Research Developments
Synthetic Utility
The primary application of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazin-1-ium;chloride appears to be as a synthetic intermediate in the preparation of more complex heterocyclic compounds with potential pharmacological activity. Specifically, it serves as a precursor in the synthesis of triazole derivatives such as 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride .
The 3-chloropropyl group provides a reactive alkyl halide functionality that can participate in nucleophilic substitution reactions with various nucleophiles, enabling the construction of more complex molecular architectures. The presence of the 3-chlorophenyl group may contribute to specific binding interactions in biological systems, potentially enhancing the pharmacological properties of the final compounds.
| Parameter | Details |
|---|---|
| Supplier Reference | 3B-C1608 |
| Package Size | 25g |
| Price | 168.00 € |
| CAS Number | 52605-52-4 |
The compound is typically supplied with a safety data sheet (SDS) that provides information on proper handling, storage, and disposal procedures .
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